2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine
Overview
Description
2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target the hepatitis b virus (hbv) core protein .
Mode of Action
It is suggested that similar compounds act as core protein allosteric modulators (cpams) for hbv, effectively inhibiting a wide range of nucleoside-resistant hbv mutants .
Result of Action
Similar compounds have been shown to inhibit hbv dna viral load in an hbv aav mouse model .
Biochemical Analysis
Biochemical Properties
2-(2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, leading to the modulation of phosphorylation processes. Additionally, it binds to specific receptors on the cell surface, triggering downstream signaling pathways that affect cellular responses. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK pathway, leading to increased cell proliferation and survival. Furthermore, it can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, this compound can inhibit the activity of certain proteases, thereby preventing the degradation of key regulatory proteins. Additionally, it can activate transcription factors, resulting in changes in gene expression. These molecular interactions are crucial for the compound’s biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained activation of certain signaling pathways, resulting in persistent changes in cellular behavior .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as promoting cell proliferation and tissue regeneration. At high doses, it can exhibit toxic effects, including cellular apoptosis and organ damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various cellular compartments, including the cytoplasm and nucleus. Its distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications are essential for directing the compound to these compartments, ensuring its proper function and activity .
Properties
IUPAC Name |
2-[2-(ethoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-3-17-9-11-6-12-8-15(5-4-13)10(2)7-16(12)14-11/h6,10H,3-5,7-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSWVJVNGZKWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NN2CC(N(CC2=C1)CCN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.